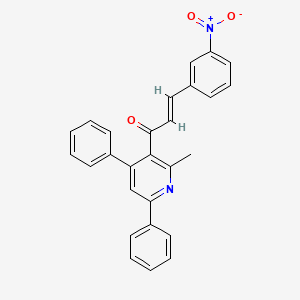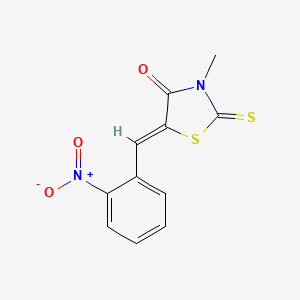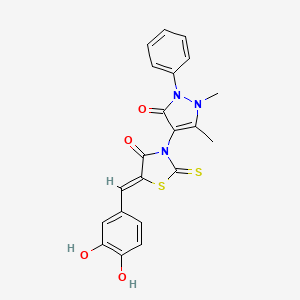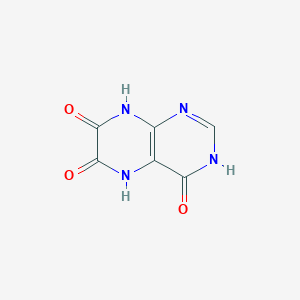![molecular formula C29H21N3O4 B10876389 (3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone](/img/structure/B10876389.png)
(3,4-Dimethylphenyl){3-nitro-4-[4-(quinoxalin-2-yl)phenoxy]phenyl}methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE is a complex organic compound with a molecular formula of C29H21N3O4 This compound is characterized by its intricate structure, which includes a quinoxaline moiety, a nitrophenyl group, and a dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction requires a palladium catalyst and an organoboron reagent . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this one.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The quinoxaline moiety can participate in reduction reactions, potentially altering its electronic properties.
Substitution: The phenoxy and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as dichloromethane and ethanol are often used to dissolve the compound and facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the phenyl rings.
科学的研究の応用
Chemistry: It can be used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: The compound’s ability to undergo various chemical modifications allows for the exploration of its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of (3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE is not fully understood, but it is believed to involve interactions with specific molecular targets. The quinoxaline moiety, for example, is known to interact with various enzymes and receptors, potentially modulating their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
(3,4-DIMETHYL-PHENYL)- (3-NITRO-PHENYL)-METHANONE: This compound shares the dimethylphenyl and nitrophenyl groups but lacks the quinoxaline moiety, making it less complex.
(3,4-DIMETHYL-PHENYL)- (4-PHENOXY-PHENYL)-METHANONE: Similar in structure but with a phenoxy group instead of the quinoxaline moiety.
Uniqueness
The presence of the quinoxaline moiety in (3,4-DIMETHYLPHENYL){3-NITRO-4-[4-(2-QUINOXALINYL)PHENOXY]PHENYL}METHANONE distinguishes it from other similar compounds. This structural feature contributes to its unique electronic properties and potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C29H21N3O4 |
|---|---|
分子量 |
475.5 g/mol |
IUPAC名 |
(3,4-dimethylphenyl)-[3-nitro-4-(4-quinoxalin-2-ylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C29H21N3O4/c1-18-7-8-21(15-19(18)2)29(33)22-11-14-28(27(16-22)32(34)35)36-23-12-9-20(10-13-23)26-17-30-24-5-3-4-6-25(24)31-26/h3-17H,1-2H3 |
InChIキー |
GIZKEJJOHRQDKO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC3=CC=C(C=C3)C4=NC5=CC=CC=C5N=C4)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2-(4-fluorophenyl)-5-propyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10876306.png)
![1-(furan-2-ylmethyl)-2-{[(E)-(4-methylpiperazin-1-yl)methylidene]amino}-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B10876309.png)
![N'',N'''-Bis[(3,5-dibromo-2-hydroxyphenyl)methylene]carbonic dihydrazide](/img/structure/B10876313.png)
![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10876321.png)
![4-(2-chlorophenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876327.png)

![N-{3-[(E)-(prop-2-en-1-ylimino)methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}benzamide](/img/structure/B10876346.png)

![4-(3,4-dimethoxyphenyl)-16-(furan-2-yl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaene](/img/structure/B10876356.png)
![Ethyl 4-{[1-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)piperidin-3-yl]carbonyl}piperazine-1-carboxylate](/img/structure/B10876364.png)


![N~1~-(2-{2-[2-(Ethylanilino)acetyl]hydrazono}butyl)benzamide](/img/structure/B10876383.png)

